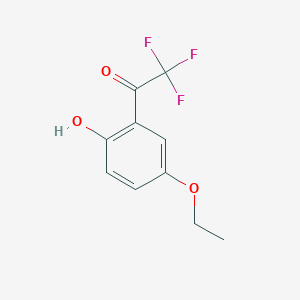

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone

Description

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a substituted phenyl ring. The phenyl ring features hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions, respectively. The trifluoromethyl group significantly increases metabolic stability and resistance to enzymatic degradation, common traits in bioactive fluorinated compounds .

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

1-(5-ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h3-5,14H,2H2,1H3 |

InChI Key |

CMRFWWLTDQBDHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2-hydroxybenzaldehyde and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.

Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through the reaction of 5-ethoxy-2-hydroxybenzaldehyde with trifluoroacetic anhydride, followed by further reactions to yield the final product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone ()

- Structure: Contains a 4-(2-aminoanilino)phenyl group.

- Key Features :

- Planar aromatic rings with a dihedral angle of 70.84°, stabilized by N–H⋯O and N–H⋯F hydrogen bonds.

- Used as a precursor for p38 MAP kinase inhibitors.

- Comparison: The aminoanilino group enables strong intermolecular interactions, contrasting with the ethoxy and hydroxyl groups in the target compound, which may reduce steric hindrance and enhance solubility .

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone ()

- Structure : Difluorophenyl substituent.

- Key Features :

- Enhanced lipophilicity and oxidative stability due to fluorine atoms.

- Comparison : Fluorine’s electron-withdrawing nature contrasts with the electron-donating ethoxy group, affecting electronic distribution and reactivity in electrophilic substitutions .

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride ()

- Structure: Amino and chloro substituents at positions 2 and 3.

- Amino group facilitates hydrogen bonding.

- Comparison: The target compound’s ethoxy group may offer better solubility in non-polar solvents compared to the polar amino and chloro groups .

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone ()

- Structure : Bromine at position 4.

- Key Features :

- Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- Comparison : Ethoxy in the target compound lacks such reactivity, limiting utility in palladium-catalyzed syntheses .

Physical and Chemical Properties

*TFEO = 2,2,2-trifluoroethanone

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.